5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid

Catalog No.
S6596023
CAS No.
2121513-80-0
M.F
C7H4BClF4O2
M. Wt
242.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic...

CAS Number

2121513-80-0

Product Name

5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid

IUPAC Name

[5-chloro-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid

Molecular Formula

C7H4BClF4O2

Molecular Weight

242.36 g/mol

InChI

InChI=1S/C7H4BClF4O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H

InChI Key

YLUJXEGLBJMSAT-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC(=C1F)C(F)(F)F)Cl)(O)O

Canonical SMILES

B(C1=CC(=CC(=C1F)C(F)(F)F)Cl)(O)O
  • Organic synthesis

    The presence of the boronic acid functional group suggests this compound could be a useful building block in organic synthesis, particularly in Suzuki-Miyaura couplings []. These reactions are powerful tools for creating carbon-carbon bonds, which are fundamental to the structure of many organic molecules.

  • Medicinal chemistry

    The combination of fluorine and trifluoromethyl groups can be used to modulate the biological properties of drugs []. These groups can influence factors like a molecule's absorption, distribution, metabolism, and excretion (ADME) within the body. Research into this area may explore if 5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid serves as a precursor for novel drug candidates.

  • Material science

    Boronic acids can be used in the development of new materials with interesting properties. For example, they can be used to create polymers with self-healing properties []. Further research could investigate if 5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid plays a role in such applications.

  • Suzuki Coupling Reactions: This compound is commonly used as a reagent in Suzuki coupling reactions, where it reacts with aryl halides to form biaryl compounds. The presence of the boronic acid group facilitates this cross-coupling reaction under mild conditions.
  • Nucleophilic Substitution: The trifluoromethyl group can enhance the electrophilicity of the phenyl ring, making it susceptible to nucleophilic attack.
  • Acid-Base Reactions: As a boronic acid, it can act as a Lewis acid, forming complexes with various bases.

While specific biological activity data for 5-chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid is limited, boronic acids in general have been studied for their potential anti-cancer properties. They can inhibit proteasomes and certain enzymes, making them candidates for drug development in oncology. The unique substitution pattern may influence its interactions with biological targets.

The synthesis of 5-chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorophenol and trifluoromethylating agents.
  • Reagent Utilization: Boron reagents like boron trifluoride or trialkylboranes are used to introduce the boronic acid functionality.
  • Reaction Conditions: The reactions are generally conducted under controlled temperatures and may require solvents such as dimethylformamide or tetrahydrofuran to facilitate the reaction.

5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid finds applications in:

  • Pharmaceutical Chemistry: It serves as a building block for synthesizing various bioactive compounds.
  • Material Science: Used in the development of organic semiconductors and polymers due to its electronic properties.
  • Agricultural Chemistry: Potential use in developing agrochemicals.

Interaction studies involving 5-chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid focus on its reactivity with different substrates in organic synthesis. Research indicates that the trifluoromethyl group enhances the compound's electrophilicity, making it more reactive in coupling reactions compared to other phenylboronic acids without such substituents .

Several compounds share structural similarities with 5-chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Chloro-2-fluoro-4-(trifluoromethyl)phenylboronic acidC7_7H4_4BClF4_4O2_2Different position of trifluoromethyl group
2-Fluoro-5-(trifluoromethyl)phenylboronic acidC7_7H4_4BClF4_4O2_2Similar functionality but different substituent positions
4-Chloro-3-fluoro-phenylboronic acidC6_6H6_6BClFLacks trifluoromethyl group; different reactivity

The uniqueness of 5-chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid lies in its specific arrangement of halogen and trifluoromethyl groups, which can significantly influence its reactivity and applications compared to similar compounds.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

241.9928999 g/mol

Monoisotopic Mass

241.9928999 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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